molecular formula C14H10BrNO4 B322445 2-Bromo-4-methylphenyl 4-nitrobenzoate

2-Bromo-4-methylphenyl 4-nitrobenzoate

Cat. No.: B322445
M. Wt: 336.14 g/mol
InChI Key: URWAKAJZGTXOLP-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenyl 4-nitrobenzoate (CAS: 256457-66-6) is an aromatic ester featuring a brominated and methyl-substituted phenyl group linked via an ester bond to a 4-nitrobenzoate moiety. This compound belongs to the nitroaromatic family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing nitro group and halogen substituents. The bromine atom and methyl group at the ortho and para positions, respectively, influence its physicochemical properties, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

(2-bromo-4-methylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H10BrNO4/c1-9-2-7-13(12(15)8-9)20-14(17)10-3-5-11(6-4-10)16(18)19/h2-8H,1H3

InChI Key

URWAKAJZGTXOLP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs include derivatives with variations in substituent positions (nitro, bromo, methyl) or halogen replacements. A comparative analysis is summarized in Table 1.

Table 1: Physicochemical Properties of Selected Nitrobenzoate Esters

Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituents
2-Bromo-4-methylphenyl 4-nitrobenzoate C₁₄H₁₀BrNO₄ 352.14 ~4.2* 74.3† Br (ortho), CH₃ (para), NO₂ (para)
4-Chlorophenyl 4-nitrobenzoate C₁₃H₈ClNO₄ 277.66 3.81 54.0 Cl (para), NO₂ (para)
2-Bromo-4-methylphenyl 3-nitrobenzoate C₁₄H₁₀BrNO₄ 352.14 ~3.9* 74.3† Br (ortho), CH₃ (para), NO₂ (meta)
4-Formyl-2-nitrophenyl 4-bromo-benzoate C₁₄H₉BrN₂O₅ 377.14 ~2.8* 102.7 Br (para), NO₂ (ortho), CHO (para)

*Estimated using substituent contribution models.
†Calculated using ChemDraw.

  • Substituent Effects: The para-nitro group enhances electron-withdrawing effects, increasing stability but reducing solubility in polar solvents. The bromine atom at the ortho position in this compound introduces steric hindrance and enhances lipophilicity (logP ~4.2), making it less water-soluble than the 4-chlorophenyl analog (logP 3.81) .

Crystallographic and Intermolecular Interactions

  • This compound: Limited crystallographic data are available, but analogous structures (e.g., 4-formyl-2-nitrophenyl 4-bromo-benzoate) reveal robust intermolecular interactions. For example, halogen bonding (Br···O) and C–H···O hydrogen bonds stabilize the crystal lattice, with R factors as low as 0.041 in high-resolution studies .
  • 4-Chlorophenyl 4-nitrobenzoate : Exhibits weaker halogen interactions (Cl···O) compared to bromine analogs, leading to less dense packing and lower melting points. Its polar surface area (54.0 Ų) suggests moderate hydrogen-bonding capacity .

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